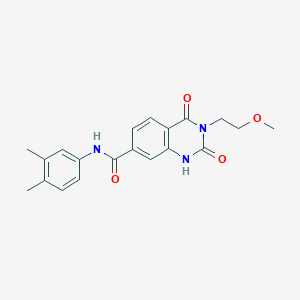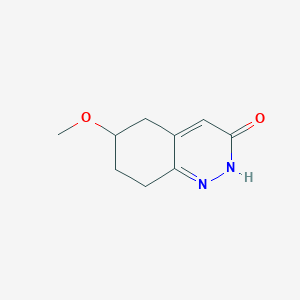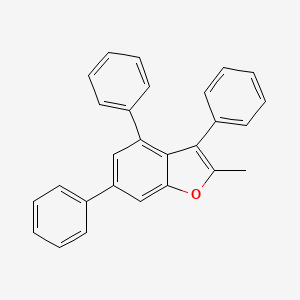![molecular formula C24H23N3O3S3 B2514363 N-(1,3-benzothiazol-2-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide CAS No. 613225-51-7](/img/structure/B2514363.png)
N-(1,3-benzothiazol-2-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(1,3-benzothiazol-2-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide" is a complex molecule that appears to be related to a class of compounds known for their biological activities. The structure suggests the presence of a benzothiazole moiety, a thiazolidinone core, and a hexanamide linkage, which are common in medicinal chemistry for their potential therapeutic effects.
Synthesis Analysis
The synthesis of related thiazolidinone derivatives has been reported in the literature. For instance, a series of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives were synthesized using substituted aromatic sulfonyl chlorides and alkyl halides, characterized by various analytical techniques such as 1H NMR, LC/MS, FTIR, and elemental analyses . Although the exact synthesis of the compound is not detailed, similar synthetic routes could be employed, involving key steps such as the condensation of aldehydes with thiazolidinone precursors.
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is crucial for their biological activity. The presence of a nitro group on the thiazolidinone moiety and the substitution pattern on the aryl ring have been found to play a dominant role in the antiproliferative activity of these compounds . The molecular structure of the compound likely features similar critical substituents that could influence its biological activity.
Chemical Reactions Analysis
Thiazolidinone derivatives can undergo various chemical reactions, including cyclocondensation, which is a common method for their synthesis. For example, innovative 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives were synthesized by cyclocondensation of carbohydrazones with thioglycolic acid . The compound may also be amenable to similar reactions, which could be utilized for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure. These properties are essential for the pharmacokinetic and pharmacodynamic profiles of the compounds. While specific data on the physical and chemical properties of the compound are not provided, related compounds have been characterized using spectral studies like IR, 1H NMR, 13C NMR, and Mass spectra, which provide insights into their structural features .
Case Studies
Case studies involving thiazolidinone derivatives often focus on their biological activities. For instance, the antiproliferative effects of synthesized thiazolidinone derivatives were tested against various human cancer cell lines, with some compounds showing potent activity . Additionally, other derivatives have been evaluated for their antimicrobial activity against a panel of pathogenic microorganisms . These studies highlight the potential therapeutic applications of thiazolidinone derivatives, which could extend to the compound given its structural similarities.
科学的研究の応用
Synthetic Methodologies and Chemical Properties
Research highlights the diverse synthetic methodologies and the unique chemical properties of benzothiazole derivatives, including the compound . The versatility of the benzothiazole and thiazolidinone moieties allows for the synthesis of compounds with significant biological and pharmacological activities. Studies have shown that these compounds exhibit a range of electrochemical and spectroscopic properties, making them valuable in the development of new materials and drugs. For instance, the review by Boča et al. (2011) discusses the chemistry and properties of benzothiazole compounds, emphasizing their structural diversity and potential applications in various fields, including material science and biology (Boča, Jameson, & Linert, 2011).
Biological and Pharmacological Applications
Benzothiazole derivatives are recognized for their broad spectrum of biological activities. Bhat and Belagali (2020) provide a comprehensive review of the medicinal chemistry of benzothiazole, detailing its applications in treating various diseases due to its anti-viral, anti-microbial, and anti-cancer properties. This highlights the compound's role as a key scaffold in drug discovery, contributing to the development of new therapeutic agents (Bhat & Belagali, 2020).
Drug Discovery and Development
The exploration of benzothiazole derivatives in drug discovery is a promising area of research. For example, the review by Kamal, Hussaini, and Malik (2015) discusses the therapeutic potential of benzothiazole derivatives, patented for their anticancer, antimicrobial, and anti-inflammatory activities. This underlines the ongoing efforts to harness these compounds' therapeutic benefits, paving the way for novel drug development (Kamal, Hussaini, & Malik, 2015).
将来の方向性
The future directions for research on this compound could involve further studies to understand its synthesis, structure, reactivity, and potential applications . As it is intended for research use only, it could be studied in various scientific fields depending on its properties and potential uses.
特性
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S3/c1-30-17-12-10-16(11-13-17)15-20-22(29)27(24(31)33-20)14-6-2-3-9-21(28)26-23-25-18-7-4-5-8-19(18)32-23/h4-5,7-8,10-13,15H,2-3,6,9,14H2,1H3,(H,25,26,28)/b20-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYPKSBGRPLKIC-HKWRFOASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

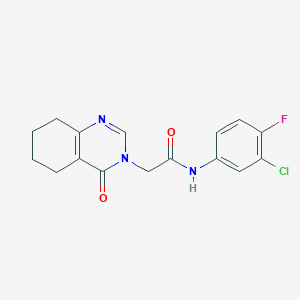
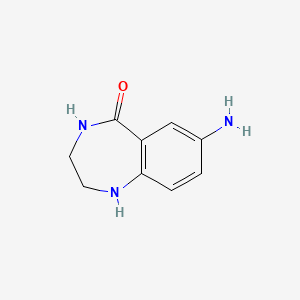
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2514285.png)
![1-(6-phenylpyrimidin-4-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)azetidine-3-carboxamide](/img/structure/B2514286.png)
![2,8-Dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B2514287.png)
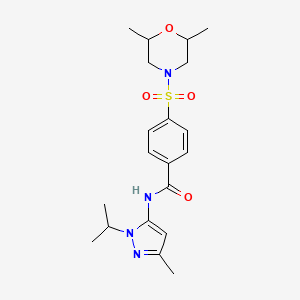
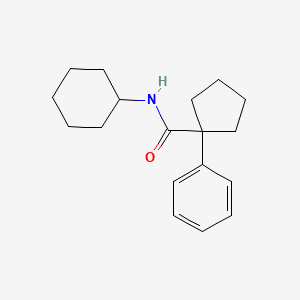
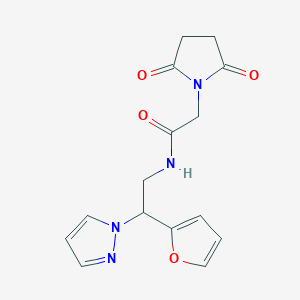
![N-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2514294.png)
![Ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2514295.png)
